molecular formula C9H11NO4S B13151995 6-(Propane-1-sulfonyl)pyridine-3-carboxylic acid

6-(Propane-1-sulfonyl)pyridine-3-carboxylic acid

Cat. No.: B13151995
M. Wt: 229.26 g/mol
InChI Key: NNTSCSBPXUICGL-UHFFFAOYSA-N
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Description

6-(Propane-1-sulfonyl)pyridine-3-carboxylic acid is an organic compound with the molecular formula C9H11NO4S and a molecular weight of 229.25 g/mol . This compound is characterized by a pyridine ring substituted with a propane-1-sulfonyl group at the 6-position and a carboxylic acid group at the 3-position. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Propane-1-sulfonyl)pyridine-3-carboxylic acid typically involves the sulfonylation of a pyridine derivative. One common method is the reaction of 6-bromopyridine-3-carboxylic acid with propane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(Propane-1-sulfonyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Electrophilic Aromatic Substitution: Products include halogenated pyridine derivatives.

    Nucleophilic Substitution: Products include substituted pyridine derivatives with various nucleophiles.

Mechanism of Action

The mechanism of action of 6-(Propane-1-sulfonyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Propane-1-sulfonyl)pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C9H11NO4S

Molecular Weight

229.26 g/mol

IUPAC Name

6-propylsulfonylpyridine-3-carboxylic acid

InChI

InChI=1S/C9H11NO4S/c1-2-5-15(13,14)8-4-3-7(6-10-8)9(11)12/h3-4,6H,2,5H2,1H3,(H,11,12)

InChI Key

NNTSCSBPXUICGL-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NC=C(C=C1)C(=O)O

Origin of Product

United States

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